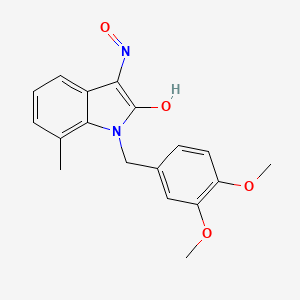

(Z)-1-(3,4-dimethoxybenzyl)-3-(hydroxyimino)-7-methylindolin-2-one

Description

(Z)-1-(3,4-Dimethoxybenzyl)-3-(hydroxyimino)-7-methylindolin-2-one is an indolin-2-one derivative featuring a 3,4-dimethoxybenzyl substituent at the N1 position, a hydroxyimino group at C3, and a methyl group at C5. The Z-configuration of the hydroxyimino moiety likely influences its stereoelectronic properties, including hydrogen-bonding capacity and molecular rigidity.

Properties

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-7-methyl-3-nitrosoindol-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4/c1-11-5-4-6-13-16(19-22)18(21)20(17(11)13)10-12-7-8-14(23-2)15(9-12)24-3/h4-9,21H,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIDWHIJOUPUIJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=C(N2CC3=CC(=C(C=C3)OC)OC)O)N=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-(3,4-dimethoxybenzyl)-3-(hydroxyimino)-7-methylindolin-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Indolinone Core: The synthesis begins with the preparation of the indolinone core through a cyclization reaction of an appropriate precursor, such as 2-aminobenzyl alcohol, under acidic conditions.

Introduction of the Methyl Group: The methyl group is introduced at the 7-position of the indolinone core via alkylation using a methylating agent like methyl iodide.

Attachment of the Dimethoxybenzyl Group: The 3,4-dimethoxybenzyl group is attached to the indolinone core through a nucleophilic substitution reaction, typically using a suitable benzyl halide and a base.

Formation of the Hydroxyimino Group: The hydroxyimino group is introduced by reacting the intermediate compound with hydroxylamine hydrochloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

(Z)-1-(3,4-dimethoxybenzyl)-3-(hydroxyimino)-7-methylindolin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the hydroxyimino group can yield the corresponding amine derivative, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The dimethoxybenzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Electrophiles such as halogens, nitro groups, and sulfonyl groups in the presence of Lewis acids or bases.

Major Products Formed

Oxidation: Oxo derivatives of the indolinone core.

Reduction: Amine derivatives of the hydroxyimino group.

Substitution: Functionalized derivatives with various substituents on the dimethoxybenzyl group.

Scientific Research Applications

Chemistry

In chemistry, (Z)-1-(3,4-dimethoxybenzyl)-3-(hydroxyimino)-7-methylindolin-2-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that it may exhibit antimicrobial, anti-inflammatory, and anticancer properties, making it a candidate for drug development and therapeutic applications.

Medicine

In medicine, this compound is explored for its potential as a pharmaceutical agent. Its ability to interact with specific biological targets suggests that it could be developed into drugs for treating various diseases, including infections, inflammatory conditions, and cancers.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, polymers, and electronic materials.

Mechanism of Action

The mechanism of action of (Z)-1-(3,4-dimethoxybenzyl)-3-(hydroxyimino)-7-methylindolin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological macromolecules, while the dimethoxybenzyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The compound 3-Benzyl-3-hydroxy-2-(4-methylbenzyl)isoindolin-1-one (1l) () serves as a relevant structural analog for comparison. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Core Heterocycle : The indolin-2-one scaffold in the target compound differs from the isoindolin-1-one in 1l, altering ring strain and electronic distribution.

Substituent Effects: The 3,4-dimethoxybenzyl group in the target compound enhances electron density and may improve solubility in polar solvents compared to the 4-methylbenzyl group in 1l.

Synthetic Feasibility : The high yield (87%) of 1l suggests efficient synthesis via benzylideneisobenzofuran-1(3H)-one and benzylamine condensation . Similar methodologies might apply to the target compound, though steric hindrance from the dimethoxybenzyl group could reduce yields.

Spectroscopic and Reactivity Trends

- IR Spectroscopy : Both compounds exhibit O-H and C=O stretches. The target compound’s methoxy groups would introduce strong C-O vibrations (~1250 cm⁻¹), absent in 1l.

- Reactivity: The hydroxyimino group in the target compound may participate in tautomerism (e.g., keto-enol equilibria) or act as a chelating agent, whereas the hydroxyl group in 1l is less versatile.

Biological Activity

(Z)-1-(3,4-dimethoxybenzyl)-3-(hydroxyimino)-7-methylindolin-2-one is a compound of interest due to its potential biological activities, particularly in the context of cancer research and other therapeutic applications. This article synthesizes available research findings, including its mechanisms of action, cytotoxicity, and potential therapeutic uses.

Chemical Structure and Properties

The compound belongs to the indolinone family, characterized by a fused indole and carbonyl structure. The presence of a hydroxyimino group enhances its reactivity and potential biological interactions. The dimethoxybenzyl group may contribute to its lipophilicity, influencing cellular uptake and activity.

Research indicates that compounds within this class can exert their biological effects through various mechanisms:

- Inhibition of Cell Proliferation : Studies have shown that related indolinone derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cancer cells .

- Antioxidant Activity : Some derivatives exhibit antioxidant properties, which may protect normal cells from oxidative damage while selectively targeting cancer cells .

- Modulation of Signaling Pathways : Indolinones can influence multiple signaling pathways involved in cell survival and apoptosis, such as the PI3K/Akt and MAPK pathways .

Cytotoxicity Studies

A series of studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 0.30 - 157.4 | Induction of ROS, apoptosis |

| CAMA-1 (Breast) | 0.16 - 139 | Cell cycle arrest, oxidative stress |

| SKBR-3 (Breast) | 0.09 - 93.08 | Inhibition of proliferation |

| HCC1954 (Breast) | 0.51 - 157.2 | Modulation of signaling pathways |

These findings suggest a broad spectrum of activity against breast cancer cells, with varying potency depending on the specific cell line.

Case Studies

- Study on MCF-7 Cells : In a controlled study, treatment with this compound resulted in significant inhibition of cell growth compared to control groups. The study highlighted that the compound's effects were dose-dependent and correlated with increased levels of ROS .

- Combination Therapy : Another investigation explored the effects of combining this compound with standard chemotherapeutics like etoposide. The results indicated enhanced cytotoxicity when used in conjunction with these drugs, suggesting potential for combination therapy in clinical settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.